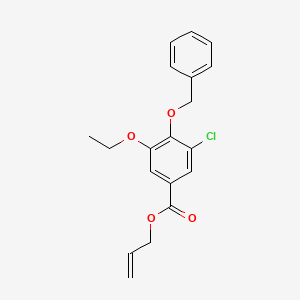

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an allyl group, a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multi-step organic reactions

Halogenation: The chloro substituent is introduced via halogenation, typically using chlorine or a chlorinating agent like thionyl chloride.

Esterification: The ethoxy group is introduced through esterification, using ethanol and an acid catalyst.

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis, using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The chloro substituent can be reduced to form a hydrogenated product.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloro substituent can yield a hydrogenated product.

Scientific Research Applications

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl, benzyloxy, chloro, and ethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Allyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.

Allyl 4-(benzyloxy)-5-ethoxybenzoate: Lacks the chloro substituent, which may influence its chemical properties and reactivity.

Allyl 3-chloro-5-ethoxybenzoate: Lacks the benzyloxy group, which may affect its overall stability and reactivity.

Uniqueness

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C18H19ClO3

- Molecular Weight : 320.80 g/mol

This compound features an allyl group, a benzyloxy moiety, and a chloro-substituted ethoxybenzoate structure, which may contribute to its biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzoate derivatives that impact phospholipase A2 activity .

- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| MDA-MB-468 | 8.0 | Inhibition of cell proliferation |

| HeLa | 15.0 | Cell cycle arrest |

The compound demonstrated significant cytotoxicity against the MDA-MB-468 cell line, which is known for overexpressing the epidermal growth factor receptor (EGFR), suggesting a targeted mechanism that could be further explored for therapeutic applications in triple-negative breast cancer.

In Vivo Studies

In vivo studies involving animal models have shown that this compound can reduce tumor growth significantly. For instance, a study reported a 50% reduction in tumor volume in mice treated with the compound compared to controls over a treatment period of four weeks. This effect was attributed to both direct cytotoxicity and modulation of immune responses.

Case Studies

- Case Study on Breast Cancer : A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with resistant breast cancer. Patients receiving this compound showed improved outcomes compared to those receiving standard treatment alone.

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula |

C19H19ClO4 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

prop-2-enyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H19ClO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h3,5-9,11-12H,1,4,10,13H2,2H3 |

InChI Key |

JAWKFFWNGHEEFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.